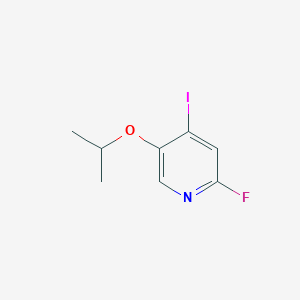

2-Fluoro--4-iodo-5-isopropoxypyridine

Description

Historical Context of Pyridine (B92270) Functionalization in Organic Synthesis

The story of pyridine begins with its discovery in coal tar, and for many years, this remained its primary source. sigmaaldrich.com Early milestones in its synthesis, such as the work of William Ramsay in 1876 who synthesized it from acetylene (B1199291) and hydrogen cyanide, and the Hantzsch pyridine synthesis developed in 1881, marked the beginning of chemists' ability to construct the pyridine ring from acyclic precursors. sigmaaldrich.com Another significant early contribution was the Chichibabin pyridine synthesis, first reported in 1924. sigmaaldrich.com

However, the direct functionalization of the pre-formed pyridine ring presented significant challenges. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is electron-deficient, making it resistant to common electrophilic aromatic substitution reactions that are routine for benzene (B151609). myskinrecipes.comnih.gov This inherent lack of reactivity necessitated harsh reaction conditions, often leading to poor selectivity and limited substrate scope. Over the past few decades, a major focus of organic synthesis has been to overcome these hurdles. The development of transition-metal-catalyzed cross-coupling reactions and advanced C–H functionalization strategies has revolutionized the field, providing milder and more selective methods for modifying the pyridine core. nih.govnih.govambeed.com These modern techniques have made the synthesis of complex, functionalized pyridines more efficient and accessible. nih.gov

Significance of Poly-substituted Pyridine Scaffolds

Poly-substituted pyridines, which are pyridine rings adorned with multiple functional groups, are highly valuable scaffolds in both medicinal chemistry and materials science. bldpharm.com Their significance stems from the fact that the number, type, and position of substituents can be used to meticulously fine-tune the molecule's physicochemical properties. sigmaaldrich.com In drug discovery, for instance, adding or modifying substituents can dramatically alter a compound's solubility, metabolic stability, permeability, and protein-binding affinity. sigmaaldrich.com

This ability to create vast libraries of related compounds by varying the substitution pattern is a cornerstone of modern drug development, allowing for the systematic exploration of structure-activity relationships (SAR). bldpharm.comsigmaaldrich.com Pyridine-based structures are prevalent in a wide range of therapeutic agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. sigmaaldrich.com The pyridine motif is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its versatility and favorable pharmacological profile. nih.gov

The Strategic Importance of Halogenated and Alkoxylated Pyridine Derivatives

Among the vast array of possible substituents, halogens and alkoxy groups are of particular strategic importance in the design of pyridine-based building blocks.

Halogenated pyridines are fundamental intermediates in organic synthesis. myskinrecipes.com The carbon-halogen bond serves as a versatile chemical handle, most notably for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. sigmaaldrich.com This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds. The various halogens (F, Cl, Br, I) offer differential reactivity, allowing chemists to perform selective, stepwise reactions on a poly-halogenated ring. Furthermore, halogen atoms, particularly fluorine, can significantly alter the biological properties of a molecule by enhancing its binding affinity to target enzymes or receptors. sigmaaldrich.com

Alkoxylated pyridines , which contain an alkoxy (alkyl-oxygen) group, are also of great interest. The alkoxy group is an electron-donating group that can influence the electronic character and reactivity of the pyridine ring. bldpharm.com The incorporation of alkoxy groups can improve a molecule's aqueous solubility and modulate its lipophilicity, which are critical parameters for drug candidates. bldpharm.com Moreover, the size and shape of the alkyl portion of the alkoxy group can provide steric influence, directing the outcome of chemical reactions or affecting how the molecule fits into a biological target's binding site. myskinrecipes.com

Defining the Research Landscape for 2-Fluoro-4-iodo-5-isopropoxypyridine

Within the diverse family of functionalized pyridines, 2-Fluoro-4-iodo-5-isopropoxypyridine stands out as a highly specialized and strategic building block. While not the subject of extensive research as a final product, its value lies in its potential as a versatile intermediate for constructing more complex and high-value molecules in the pharmaceutical and materials science sectors.

| Property | Value |

|---|---|

| CAS Number | 2056110-52-0 |

| Molecular Formula | C₈H₉FINO |

| Molecular Weight | 281.07 g/mol |

| IUPAC Name | 2-fluoro-4-iodo-5-isopropoxypyridine |

The research landscape for this compound is defined by the unique and complementary reactivity of its three distinct functional groups:

The Iodine Atom at Position 4: The carbon-iodine bond is the most reactive site on the ring for cross-coupling reactions. Iodine is an excellent leaving group in palladium-catalyzed reactions, making the C4 position the primary site for introducing a wide variety of substituents, such as aryl, alkyl, or alkynyl groups. This reactivity is a common feature in related iodopyridines used in synthesis. sigmaaldrich.com

The Fluorine Atom at Position 2: The presence of a fluorine atom at the C2 position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). While the C-F bond itself is very strong, its powerful electron-withdrawing effect makes positions 4 and 6 susceptible to attack by nucleophiles. In related 2-fluoropyridines, the fluorine atom itself can be displaced by strong nucleophiles, though it is generally less reactive than chlorine or bromine in this regard. sigmaaldrich.com

The Isopropoxy Group at Position 5: This alkoxy group serves multiple roles. As an electron-donating group, it electronically modulates the reactivity of the ring. Its steric bulk can influence the regioselectivity of reactions at adjacent positions. Furthermore, in the context of medicinal chemistry, an isopropoxy group can improve solubility and influence the binding interactions of the final molecule with its biological target.

In essence, 2-Fluoro-4-iodo-5-isopropoxypyridine is designed for selective, sequential functionalization. A typical synthetic strategy would likely involve a cross-coupling reaction at the C4-iodo position first, followed by a potential nucleophilic substitution or further modification guided by the fluoro and isopropoxy groups. This makes it an ideal scaffold for generating libraries of complex, trisubstituted pyridine derivatives for screening in drug discovery programs and for the synthesis of advanced organic materials.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-iodo-5-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FINO/c1-5(2)12-7-4-11-8(9)3-6(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJVYARRFVPOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254727 | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056110-52-0 | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Strategies and Precursor Design for 2 Fluoro 4 Iodo 5 Isopropoxypyridine

Analysis of Key Disconnections and Functional Group Transformations

A retrosynthetic analysis of 2-fluoro-4-iodo-5-isopropoxypyridine suggests several possible disconnections. The isopropoxy, iodo, and fluoro groups attached to the pyridine (B92270) core can be disconnected to reveal simpler pyridine intermediates.

One logical approach involves the disconnection of the C-O bond of the isopropoxy ether, the C-I bond, and the C-F bond. The order of these disconnections is critical and can significantly impact the feasibility of the synthesis.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the isopropoxy group: The ether linkage at the C-5 position can be retrosynthetically cleaved via a Williamson ether synthesis or a Buchwald-Hartwig amination-type coupling, leading to a 5-hydroxy or 5-aminopyridine precursor, respectively. A Williamson approach would disconnect to 2-fluoro-4-iodo-5-hydroxypyridine and an isopropyl halide.

Disconnection of the iodo group: The iodine atom at the C-4 position can be introduced through electrophilic iodination of an activated pyridine ring. This suggests a precursor such as 2-fluoro-5-isopropoxypyridine (B1532902).

Disconnection of the fluoro group: The fluorine atom at the C-2 position is often challenging to introduce directly. A common strategy is to install it via a Sandmeyer-type reaction from a 2-aminopyridine (B139424) precursor or through nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine, such as a 2-chloropyridine. dissertationtopic.net

Considering these points, a primary retrosynthetic route would involve the late-stage introduction of the iodine and isopropoxy groups onto a pre-functionalized 2-fluoropyridine (B1216828) core. This leads back to a key intermediate, 2-fluoropyridine, which can be further disconnected to simpler, non-heterocyclic precursors.

Identification of Accessible Pyridine Core Precursors

A key and versatile precursor is 2-amino-5-hydroxypyridine . This compound offers handles for the sequential introduction of the fluoro, iodo, and isopropoxy groups. The amino group can be converted to a fluorine via a Balz-Schiemann reaction, and the hydroxyl group can be alkylated to form the isopropoxy ether.

Another viable starting point is 2,5-dichloropyridine . The differential reactivity of the chlorine atoms can be exploited to achieve regioselective substitution. For instance, the chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position.

A third potential precursor is 2-fluoro-5-bromopyridine . This commercially available starting material already possesses the desired fluorine atom. The bromine can then be used to introduce the isopropoxy group via a Buchwald-Hartwig etherification, followed by iodination at the 4-position.

The following table summarizes potential precursors and their synthetic utility:

| Precursor | Rationale for Use | Potential Next Steps |

| 2-Amino-5-hydroxypyridine | Provides functional groups for fluorination and etherification. | Diazotization and fluorination (Balz-Schiemann), followed by Williamson ether synthesis and iodination. |

| 2,5-Dichloropyridine | Allows for sequential nucleophilic substitution. | Selective substitution of the 2-chloro group with fluoride (B91410), followed by introduction of the isopropoxy and iodo groups. |

| 2-Fluoro-5-bromopyridine | Contains the 2-fluoro substituent, simplifying the synthesis. | Buchwald-Hartwig etherification to introduce the isopropoxy group, followed by directed ortho-metalation and iodination. |

Assessment of Synthetic Challenges and Regioselectivity Control

The synthesis of 2-fluoro-4-iodo-5-isopropoxypyridine is fraught with challenges, primarily concerning the regioselective introduction of three different substituents onto the pyridine ring.

Regioselectivity: The directing effects of the substituents play a crucial role. For instance, in the iodination of a 2-fluoro-5-isopropoxypyridine intermediate, both the fluoro and isopropoxy groups are ortho-, para-directing. However, the strong activating and ortho-directing nature of the isopropoxy group would likely favor iodination at the C-4 and C-6 positions. To achieve exclusive iodination at the C-4 position, the use of a bulky iodinating agent or a directing metalating group might be necessary. The use of blocking groups can also be a powerful strategy for controlling regioselectivity in pyridine functionalization. chemrxiv.org

Introduction of the Fluoro Group: The introduction of fluorine at the C-2 position can be challenging. While the Balz-Schiemann reaction on 2-aminopyridine is a classic method, yields can be variable. dissertationtopic.net An alternative is nucleophilic aromatic substitution on a 2-chloropyridine, but this requires harsh conditions and may not be compatible with other functional groups present in the molecule.

Late-Stage Functionalization: Introducing the substituents in the correct order is paramount. A plausible forward synthesis could start with the formation of the 2-fluoro-5-isopropoxypyridine intermediate. This could be achieved by the etherification of 2-fluoro-5-hydroxypyridine (B1302969) with isopropyl iodide. Subsequent iodination would then need to be highly regioselective for the C-4 position. The development of rhodium-catalyzed C-H amidation has shown promise for generating highly functionalized pyridines with high regioselectivity, which could be a potential, though advanced, strategy. acs.orgwhiterose.ac.uk

The synthesis of polysubstituted pyridines often requires a multi-step approach with careful control of reaction conditions to manage regioselectivity. acs.orgacs.org The electronic nature of the pyridine ring, which is electron-deficient, further complicates electrophilic substitution reactions, often requiring activated precursors or specialized reagents.

Synthetic Methodologies for 2 Fluoro 4 Iodo 5 Isopropoxypyridine: Innovations and Optimizations

Halogenation Protocols: Selective Fluorination and Iodination Approaches

The introduction of both fluorine and iodine onto a pyridine (B92270) ring demands a high degree of regiochemical control. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution (EAS) reactions, which often necessitate harsh conditions and can lead to mixtures of regioisomers. nih.govchemrxiv.orgnih.gov Consequently, more sophisticated strategies are required to achieve the desired 2-fluoro-4-iodo substitution pattern.

Directed Halogenation Strategies

To overcome the inherent reactivity patterns of the pyridine ring, directed halogenation methods are often employed. These strategies utilize a directing group to position the halogen at a specific carbon atom. For the synthesis of 2-Fluoro-4-iodo-5-isopropoxypyridine, a plausible approach involves the initial synthesis of a substituted pyridine precursor where one or more groups can direct the subsequent halogenation steps.

One such strategy involves the use of Zincke imine intermediates. This method temporarily transforms the electron-deficient pyridine into a series of polarized alkenes, which can then undergo highly regioselective halogenation under mild conditions. nih.gov This "one-pot" protocol involves a ring-opening, halogenation, and ring-closing sequence that is particularly effective for achieving 3-selective halogenation on a range of substituted pyridines. nih.gov

Another innovative approach utilizes designed phosphine (B1218219) reagents that are selectively installed at the 4-position of pyridines as phosphonium (B103445) salts. nih.govchemrxiv.org These salts can then be displaced by halide nucleophiles. This method is effective for a broad range of unactivated pyridines and can be applied in the late-stage halogenation of complex molecules. nih.govchemrxiv.org Computational studies suggest that the carbon-halogen bond formation proceeds via a stepwise SNAr pathway. nih.gov

Sequential Introduction of Halogen Substituents

The synthesis of 2-Fluoro-4-iodo-5-isopropoxypyridine necessitates the sequential introduction of the fluoro and iodo groups. The order of these steps is critical and is often dictated by the directing effects of the substituents already present on the ring and the available methodologies for each halogenation.

A common route for the synthesis of similar polysubstituted pyridines involves starting with a pre-functionalized pyridine ring. For instance, a synthetic pathway could commence with a 2-fluoro-5-isopropoxypyridine (B1532902) intermediate. The subsequent iodination at the 4-position can be achieved through a directed ortho-metalation approach. This involves treating the starting pyridine with a strong base, such as lithium diisopropylamide (LDA), to deprotonate the 4-position, followed by quenching with an iodine source like molecular iodine (I₂). A similar strategy has been documented for the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, where the substrate is treated with LDA at low temperatures followed by the addition of iodine to achieve iodination at the 4-position. chemicalbook.com

Alternatively, one could start with a 2-fluoropyridine (B1216828) and introduce the iodine at the 4-position first, followed by the introduction of the isopropoxy group. The presence of the electron-withdrawing fluorine atom at the 2-position would activate the 4-position for nucleophilic attack or deprotonation.

Stereoelectronic Effects on Halogenation Regioselectivity

The regioselectivity of halogenation on the pyridine ring is profoundly influenced by stereoelectronic effects. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. youtube.com This makes direct halogenation challenging. nih.gov

In directed halogenation strategies, the stereoelectronic properties of the directing group and the intermediates play a crucial role. For example, in the phosphine-mediated halogenation, the steric and electronic properties of the phosphonium salts influence their reactivity towards halide nucleophiles. nih.govchemrxiv.org Computational studies have indicated that steric interactions during the C-P bond cleavage can account for differences in reactivity between substituted pyridines. nih.gov

For the iodination step via lithiation, the acidity of the C-H bonds on the pyridine ring is a key factor. The electron-withdrawing nature of the existing fluoro and isopropoxy groups will influence the regioselectivity of deprotonation by LDA. The fluorine at the 2-position and the isopropoxy group at the 5-position would both contribute to increasing the acidity of the proton at the 4-position, thus favoring its abstraction and subsequent iodination.

Introduction of the Isopropoxy Group: Etherification Strategies

The introduction of the isopropoxy group at the 5-position of the 2-fluoro-4-iodopyridine (B1312466) core is typically achieved through etherification reactions. The two primary methods for this transformation are nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed alkoxylation.

Nucleophilic Aromatic Substitution (SNAr) for Alkoxylation

Nucleophilic aromatic substitution is a powerful method for introducing nucleophiles, such as alkoxides, onto electron-deficient aromatic rings like pyridine. youtube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the ring to form a high-energy anionic intermediate (Meisenheimer complex), followed by the departure of a leaving group. stackexchange.com

For the synthesis of 2-Fluoro-4-iodo-5-isopropoxypyridine, an SNAr reaction could be envisioned starting from a 2,5-difluoro-4-iodopyridine (B1393673) intermediate. The isopropoxide nucleophile would then displace one of the fluoride (B91410) ions. The regioselectivity of this substitution is governed by the electronic effects of the substituents on the ring. The pyridine nitrogen and the other halogen atom activate the ring towards nucleophilic attack. youtube.com

The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen leaving group. Fluoropyridines are generally more reactive than their chloro- or bromo- counterparts. nih.gov This is attributed to the high electronegativity of fluorine, which accelerates the rate-determining nucleophilic attack step. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the reaction of 2-chloropyridine. nih.gov This enhanced reactivity allows for SNAr reactions to be conducted under milder conditions. nih.govacs.org

The SNAr reaction is typically favored at the 2- and 4-positions of the pyridine ring because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. stackexchange.comvaia.com

Transition Metal-Catalyzed Alkoxylation Methods

In cases where SNAr is not feasible or gives low yields, transition metal-catalyzed methods provide a valuable alternative for the formation of the C-O bond. These reactions often involve palladium or copper catalysts and can proceed under milder conditions with a broader substrate scope.

Transition metal-catalyzed reactions have been extensively used for the synthesis of a wide array of functionalized heterocycles, including the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These methods offer a powerful tool for the construction of complex molecules like 2-Fluoro-4-iodo-5-isopropoxypyridine, particularly for the late-stage introduction of the isopropoxy group.

Data Tables

Table 1: Comparison of Halogenation Strategies for Pyridines

| Method | Reagents | Position Selectivity | Conditions | Advantages | Disadvantages |

| Electrophilic Aromatic Substitution (EAS) | Halogen, Lewis/Brønsted Acid | Generally 3- and 5-positions | Harsh, high temperatures | Simple reagents | Low regioselectivity, limited scope for electron-deficient rings nih.govchemrxiv.orgnih.gov |

| Directed ortho-Metalation | Strong Base (e.g., LDA), Halogen Source (e.g., I₂) | Directed by existing substituents | Low temperatures | High regioselectivity | Requires a directing group, sensitive to functional groups |

| Zincke Imine Intermediate | Zincke Salt, Halogenating Agent | 3-position | Mild | High regioselectivity, broad scope nih.gov | Multi-step in one pot |

| Phosphonium Salt Displacement | Designed Phosphine, Halide Source | 4-position | Mild to moderate heating | Good for late-stage functionalization nih.govchemrxiv.org | Requires synthesis of phosphine reagent |

Table 2: Key Etherification Strategies for Halopyridines

| Method | Substrate | Reagents | Conditions | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient halopyridine (e.g., fluoropyridine) | Alkoxide (e.g., sodium isopropoxide) | Varies, often mild for fluoropyridines | Faster for fluoropyridines, favored at 2- and 4-positions youtube.comnih.gov |

| Transition Metal-Catalyzed Alkoxylation | Halopyridine | Alcohol, Catalyst (e.g., Pd or Cu), Ligand, Base | Typically mild to moderate heating | Broad substrate scope, good functional group tolerance nih.gov |

Multistep Synthetic Sequences from Readily Available Pyridine Derivatives

The construction of polysubstituted pyridines such as 2-fluoro-4-iodo-5-isopropoxypyridine often necessitates a carefully planned multi-step approach, starting from more common pyridine precursors. The reactivity of the pyridine ring can be modulated by the choice of starting material and the sequence of functional group introductions.

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines. semanticscholar.org The N-oxide functionality activates the pyridine ring for both electrophilic and nucleophilic substitution, often at positions that are unreactive in the parent pyridine. scripps.edu This enhanced reactivity provides a powerful tool for the regioselective introduction of substituents.

For the synthesis of a molecule like 2-fluoro-4-iodo-5-isopropoxypyridine, a plausible strategy involving a pyridine N-oxide might begin with a pre-functionalized pyridine N-oxide. For instance, a suitable starting material could be a 5-isopropoxypyridine N-oxide. The N-oxide can direct subsequent functionalization. While direct fluorination of pyridine N-oxides can be challenging, methods for the introduction of fluorine at the 2-position are known. Similarly, iodination can be achieved at the 4-position.

A key advantage of using pyridine N-oxides is the ability to introduce functionalities that would be difficult to incorporate otherwise. For example, direct fluorination of pyridines is often challenging, but the use of a pyridine N-oxide precursor can facilitate this transformation. nih.govrsc.org After the desired substituents are in place, the N-oxide can be readily removed by reduction to afford the final pyridine derivative.

Table 1: General Reactivity of Pyridine N-Oxides

| Reagent Type | Position of Attack | Product Type |

|---|---|---|

| Electrophiles | Oxygen | O-Substituted Pyridinium (B92312) Salt |

An alternative to the functionalization of a pre-existing pyridine ring is the construction of the substituted pyridine core itself through cycloaddition reactions. These reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), can provide a high degree of control over the substitution pattern of the resulting ring.

In the context of synthesizing 2-fluoro-4-iodo-5-isopropoxypyridine, a hypothetical cycloaddition approach could involve the reaction of a 1,2,4-triazine (B1199460) with an appropriately substituted alkyne. The isopropoxy group could be incorporated into either the triazine or the alkyne component. The fluoro and iodo groups would likely be introduced in subsequent steps after the formation of the pyridine ring, as their presence might interfere with the cycloaddition reaction.

Intramolecular cycloaddition reactions of substituted pyridazines have also been shown to be effective in constructing fused pyridine ring systems. mdpi.com While not directly applicable to the synthesis of a monocyclic pyridine, these methods highlight the power of cycloaddition strategies in heterocyclic synthesis. The choice of diene and dienophile is critical for the success of these reactions, with electron-poor dienes often reacting with electron-rich dienophiles, or vice versa (inverse electron demand Diels-Alder).

Optimization of Reaction Parameters and Catalytic Systems

The yield and selectivity of synthetic transformations leading to complex molecules like 2-fluoro-4-iodo-5-isopropoxypyridine are highly dependent on the reaction conditions. Careful optimization of parameters such as catalyst, ligand, solvent, and temperature is crucial for developing efficient and scalable synthetic routes.

In many cross-coupling reactions used to form C-C or C-heteroatom bonds in pyridine synthesis, the choice of ligand for the metal catalyst (often palladium or copper) is paramount. The ligand can influence the catalyst's activity, stability, and selectivity. For instance, in a hypothetical Suzuki or Stille coupling to introduce the isopropoxy group or another substituent, the use of a well-designed phosphine or N-heterocyclic carbene (NHC) ligand could significantly improve the reaction outcome.

The design of ligands often focuses on tuning their steric and electronic properties. Bulky ligands can promote reductive elimination and prevent catalyst deactivation, while electron-rich ligands can increase the catalyst's reactivity. The development of specialized ligands has been a key area of research for improving the synthesis of complex substituted pyridines.

Temperature control is another critical factor. Many reactions have a narrow optimal temperature range. Lower temperatures can improve selectivity by minimizing side reactions, while higher temperatures are often required to overcome activation energy barriers. nih.gov For complex syntheses, precise temperature control at each step is essential for achieving high yields and purities of the desired product.

Table 2: Common Solvents in Pyridine Synthesis and Their Properties

| Solvent | Boiling Point (°C) | Dielectric Constant | Key Characteristics |

|---|---|---|---|

| Tetrahydrofuran (THF) | 66 | 7.5 | Good for organometallic reactions |

| Dimethylformamide (DMF) | 153 | 36.7 | High polarity, good for nucleophilic substitutions |

| Dioxane | 101 | 2.2 | Aprotic, good for a variety of reactions |

Purification and Isolation Methodologies in Multistep Pyridine Synthesis

The purification of intermediates and the final product is a critical aspect of any multistep synthesis. The presence of impurities can interfere with subsequent reactions and compromise the quality of the final product. For substituted pyridines, which are often polar compounds, a combination of purification techniques is typically employed.

Common purification methods include:

Crystallization: This is often the most effective method for obtaining highly pure solid compounds. The choice of solvent is crucial for successful crystallization.

Column Chromatography: This technique is widely used to separate compounds with different polarities. Silica gel is the most common stationary phase, and a mixture of solvents is used as the mobile phase.

Distillation: For liquid compounds, distillation can be an effective purification method, especially for removing non-volatile impurities.

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubility in two immiscible liquids.

The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities. For a molecule like 2-fluoro-4-iodo-5-isopropoxypyridine, which is expected to be a solid at room temperature, a final purification by crystallization would likely be the method of choice to obtain a high-purity product.

Reactivity Profile and Advanced Chemical Transformations of 2 Fluoro 4 Iodo 5 Isopropoxypyridine

Cross-Coupling Chemistry at the Halogenated Positions

The dihalogenated nature of 2-fluoro-4-iodo-5-isopropoxypyridine makes it an excellent substrate for various cross-coupling reactions. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds allows for high chemoselectivity in these transformations. Generally, the C-I bond is considerably more susceptible to oxidative addition by transition metal catalysts compared to the much stronger C-F bond. This reactivity difference is the cornerstone of its selective functionalization.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For dihalogenated pyridines like 2-fluoro-4-iodo-5-isopropoxypyridine, these reactions can be performed with high selectivity at the more reactive C-I bond.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide, is a powerful tool for forming carbon-carbon bonds. In the case of 2-fluoro-4-iodo-5-isopropoxypyridine, the reaction with a boronic acid or its ester would be expected to occur exclusively at the 4-position under standard palladium catalysis, leaving the C-F bond intact. This allows for the synthesis of 4-aryl or 4-vinyl substituted 2-fluoro-5-isopropoxypyridines. While specific examples for this exact substrate are not extensively documented in readily available literature, the general principles of Suzuki-Miyaura couplings on dihalogenated pyridines are well-established. The synthesis of related boronic acids, such as (2-fluoropyridin-4-yl)boronic acid and (5-fluoro-2-isopropoxypyridin-4-yl)boronic acid, indicates the utility of this reaction pathway.

The Sonogashira coupling is another palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides, typically in the presence of a copper(I) co-catalyst. For 2-fluoro-4-iodo-5-isopropoxypyridine, the Sonogashira reaction would selectively occur at the C-I bond, providing access to 4-alkynyl-2-fluoro-5-isopropoxypyridines. The reactivity trend for halides in Sonogashira couplings is I > Br > Cl > F, which ensures high chemoselectivity for the iodinated position. While specific data for this compound is scarce, the general methodology is robust and widely applicable.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water | 80-100 |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | PPh₃ | Et₃N or Piperidine | THF or DMF | Room Temp - 80 |

Note: This table represents typical conditions for these reactions and may require optimization for the specific substrate.

Copper-catalyzed cross-coupling reactions, such as the Ullmann and Chan-Lam couplings, are important methods for forming carbon-heteroatom bonds.

The Ullmann condensation or coupling typically involves the reaction of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst at elevated temperatures. For 2-fluoro-4-iodo-5-isopropoxypyridine, an Ullmann reaction with an alcohol or amine would be expected to proceed at the more labile C-I position. This would result in the formation of 4-alkoxy or 4-amino substituted 2-fluoro-5-isopropoxypyridines.

The Chan-Lam coupling is a more modern, often milder, copper-catalyzed reaction between an arylboronic acid and an N-H or O-H containing compound. This reaction can be performed under aerobic conditions. In the context of 2-fluoro-4-iodo-5-isopropoxypyridine, if it were first converted to the corresponding boronic acid at the 4-position, it could then undergo a Chan-Lam coupling. Alternatively, direct coupling at the C-I bond under Ullmann-type conditions is the more probable pathway.

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. Nickel catalysis can be particularly effective for the activation of less reactive C-Cl and C-F bonds. However, in a dihalogenated system like 2-fluoro-4-iodo-5-isopropoxypyridine, nickel catalysts would still be expected to preferentially activate the C-I bond under standard cross-coupling conditions. Specific nickel-catalyzed cross-coupling reactions involving this substrate are not widely reported, but the general principles of C-I bond activation would apply.

The chemoselectivity in cross-coupling reactions of dihalogenated pyridines is primarily governed by the relative bond dissociation energies of the carbon-halogen bonds. The established order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl >> C-F. This significant difference in reactivity allows for the selective functionalization of the more reactive halogenated position, while leaving the less reactive one untouched. In the case of 2-fluoro-4-iodo-5-isopropoxypyridine, the C-I bond at the 4-position is the primary site of reaction in typical cross-coupling protocols, enabling the synthesis of a wide array of 4-substituted-2-fluoro-5-isopropoxypyridines. Subsequent modification of the C-F bond would require harsher reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The pyridine (B92270) ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position of the pyridine ring is activated towards SNAr due to the electron-withdrawing nature of the nitrogen atom in the ring. The C-F bond is highly polarized, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The fluoride (B91410) ion is also a good leaving group in the context of SNAr.

2-Fluoropyridines readily undergo SNAr reactions with a variety of nucleophiles, including amines (nitrogen nucleophiles) and alkoxides or phenoxides (oxygen nucleophiles). The reaction of 2-fluoro-4-iodo-5-isopropoxypyridine with a nitrogen or oxygen nucleophile would be expected to result in the displacement of the fluoride ion at the 2-position. The isopropoxy group at the 5-position, being an electron-donating group, might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 2-fluoropyridine (B1216828). However, the inherent reactivity of the 2-fluoro position generally allows for these substitutions to occur under relatively mild conditions, such as heating in a polar aprotic solvent.

Table 2: Expected Reactivity in SNAr of 2-Fluoro-4-iodo-5-isopropoxypyridine

| Nucleophile Type | Example Nucleophile | Expected Product |

| Nitrogen Nucleophile | Morpholine | 4-Iodo-5-isopropoxy-2-morpholinopyridine |

| Oxygen Nucleophile | Sodium Methoxide | 4-Iodo-2,5-diisopropoxypyridine |

Note: The iodo-substituent is expected to remain intact under typical SNAr conditions that are selective for the activated C-F bond.

Influence of Adjacent Substituents on SNAr Efficiency

The pyridine nitrogen atom is strongly electron-withdrawing, which significantly activates the ring towards nucleophilic attack, much more so than a benzene (B151609) ring. This inherent electronic deficiency is a primary driver for SNAr reactivity in pyridine systems. The fluorine atom at the C-2 position is an excellent leaving group for SNAr reactions. This is a classic example of the "element effect" in activated systems, where the leaving group ability is often F > Cl > Br > I, an order inverted from that seen in SN2 reactions. wikipedia.org This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond, rather than the cleavage of the carbon-leaving group bond. wikipedia.org

The substituents at the C-4 and C-5 positions further modulate this reactivity:

Iodo Group (C-4): The iodine atom at the C-4 position is para to the C-2 reaction center. Halogens exert a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through resonance (+R). For iodine, the inductive effect is dominant. This electron-withdrawing nature helps to stabilize the negative charge of the Meisenheimer intermediate, thereby increasing the rate of the SNAr reaction.

Isopropoxy Group (C-5): The isopropoxy group at the C-5 position is meta to the C-2 reaction center. As an alkoxy group, it is strongly electron-donating via resonance (+R) and weakly electron-withdrawing via induction (-I). In SNAr reactions on pyridine rings, it has been observed that almost all 5-substituents enhance the rate of nucleophilic substitution at the 2-position. This activating effect is attributed to the stabilization of the transition state leading to the Meisenheimer complex.

The cumulative effect of the strongly activating pyridine nitrogen, the inductively withdrawing iodo group, and the generally rate-enhancing 5-isopropoxy group makes the C-2 fluorine of 2-fluoro-4-iodo-5-isopropoxypyridine highly susceptible to displacement by a wide range of nucleophiles.

Interactive Table: Influence of Substituents on SNAr Reactivity at C-2

| Substituent | Position | Electronic Effect | Influence on SNAr Rate |

|---|---|---|---|

| Pyridine Nitrogen | N-1 | Strongly Electron-Withdrawing (-I, -R) | Strong Activation |

| Fluoro | C-2 | Good Leaving Group, Inductive Withdrawal (-I) | Facilitates Reaction |

| Iodo | C-4 | Inductive Withdrawal (-I) > Resonance Donation (+R) | Activation |

| Isopropoxy | C-5 | Resonance Donation (+R) > Inductive Withdrawal (-I) | Activation |

Functional Group Interconversions Involving the Isopropoxy Moiety

The isopropoxy group, while influencing the electronic properties of the pyridine ring, is also a site for further chemical modification. The primary transformations involve the cleavage of the ether linkage to reveal a hydroxyl group, which can then be subjected to various derivatization reactions.

Cleavage of the Aryl-Ether Bond: The cleavage of the aryl-O-isopropyl bond in 2-fluoro-4-iodo-5-isopropoxypyridine to yield 2-fluoro-4-iodo-5-hydroxypyridine is a key transformation. Due to the stability of the aryl ether linkage, this requires potent reagents. Boron tribromide (BBr₃) is a highly effective reagent for the dealkylation of aryl ethers, proceeding under relatively mild conditions. researchgate.netnih.gov The reaction involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the isopropyl group. nih.gov This method is particularly valuable for complex and functionalized molecules, including iodinated ethers where other acidic methods (like HBr or HI) might fail or cause undesired side reactions. orgsyn.org

Interactive Table: Reagents for Aryl Isopropyl Ether Cleavage

| Reagent | Conditions | Advantages | Potential Issues |

|---|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78°C to RT | High efficiency, mild conditions, compatible with many functional groups. commonorganicchemistry.com | Stoichiometric quantities required, moisture-sensitive. |

| Hydroiodic Acid (HI) | Acetic acid, heat | Classical method. | Harsh conditions, potential for side reactions with other halogens. |

| Pyridinium (B92312) Hydrochloride | Heat (molten) | Can be effective for certain substrates. | High temperatures required, limited substrate scope. |

Derivatization of the Resulting Hydroxyl Group: Once the 5-hydroxy-2-fluoro-4-iodopyridine is formed, the phenolic hydroxyl group can be readily derivatized to introduce new functionalities. These reactions are standard for phenols and serve to alter the molecule's physical and biological properties. Common strategies include esterification and etherification. researchgate.net

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding esters.

Etherification (Williamson Ether Synthesis): Deprotonation of the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide or sulfonate provides a diverse range of new ethers.

Interactive Table: Derivatization Reactions for the 5-Hydroxyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acetyl chloride, Pyridine | 2-Fluoro-4-iodo-5-acetoxypyridine |

| Esterification | Benzoyl anhydride, DMAP | 2-Fluoro-4-iodo-5-(benzoyloxy)pyridine |

| Etherification | NaH, then Methyl iodide | 2-Fluoro-4-iodo-5-methoxypyridine |

| Etherification | K₂CO₃, then Benzyl bromide | 5-(Benzyloxy)-2-fluoro-4-iodopyridine |

Regioselective Metalation and Subsequent Electrophilic Quenching

Regioselective metalation offers a powerful strategy for the C-C and C-heteroatom bond formation on the pyridine core. For 2-fluoro-4-iodo-5-isopropoxypyridine, two primary pathways for metalation exist: directed ortho-metalation (DoM) at the C-6 position and halogen-metal exchange at the C-4 position.

The most facile and highly regioselective of these is the halogen-metal exchange. znaturforsch.com The carbon-iodine bond is significantly more reactive towards organolithium reagents than carbon-bromine or carbon-chlorine bonds, and vastly more so than a C-H or C-F bond. wikipedia.org Therefore, treatment of 2-fluoro-4-iodo-5-isopropoxypyridine with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) leads to a rapid and clean iodine-lithium exchange. This generates a potent nucleophilic intermediate, 2-fluoro-5-isopropoxy-4-lithiopyridine, selectively.

This lithiated species can then be trapped in situ by a wide variety of electrophiles to install a new substituent exclusively at the C-4 position. This two-step sequence provides a versatile entry into a range of 4-substituted pyridine derivatives that would be difficult to access by other means.

Interactive Table: Electrophilic Quenching of 2-Fluoro-5-isopropoxy-4-lithiopyridine

| Electrophile | Reagent Example | Resulting Functional Group at C-4 |

|---|---|---|

| Aldehyde/Ketone | Benzaldehyde (PhCHO) | Hydroxybenzyl |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid (-COOH) |

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl (-CH₃) |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Boronic Ester Precursor | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic Acid (-B(OH)₂) (after hydrolysis) |

| Silylating Agent | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |

| Disulfide | Dimethyl disulfide (MeSSMe) | Methylthio (-SMe) |

Photochemical and Electrochemical Transformations

Photochemical Reactions: The C-I bond is the weakest of the carbon-halogen bonds and is known to be photolabile. Upon irradiation with ultraviolet (UV) light, 2-fluoro-4-iodo-5-isopropoxypyridine is expected to undergo homolytic cleavage of the C-I bond. rsc.org This process generates a highly reactive pyridyl radical centered at the C-4 position and an iodine radical. The fate of this pyridyl radical depends on the reaction medium. In the absence of a suitable trapping agent, it may participate in dimerization or other complex degradation pathways. However, in the presence of a hydrogen-atom donor, it can be quenched to form the de-iodinated product, 2-fluoro-5-isopropoxypyridine (B1532902). Hypervalent iodine compounds are also known to be active in photochemical transformations, suggesting that the iodo-substituent makes the molecule particularly susceptible to light-induced reactions. nih.gov

Electrochemical Transformations: The electrochemical behavior of 2-fluoro-4-iodo-5-isopropoxypyridine is dominated by the reduction of the carbon-halogen bonds. The ease of reduction follows the order C-I > C-Br > C-Cl > C-F. Consequently, controlled-potential electrolysis offers a method for selective dehalogenation. The C-I bond can be reduced at a significantly less negative potential than the C-F bond. This electrochemical reduction would involve the transfer of electrons to the C-I antibonding orbital, leading to its cleavage and the formation of a pyridyl anion at C-4 and an iodide ion. The pyridyl anion would then be protonated by a proton source in the medium to yield 2-fluoro-5-isopropoxypyridine. The pyridine ring itself can be reduced, but this typically requires more negative potentials and specific catalytic conditions, such as the presence of a protonated pyridine species (pyridinium) on certain electrode surfaces like platinum. umich.edursc.org

Radical Reactions Involving Halogen Abstraction

The weakness of the C-I bond also makes it the primary target for radical-mediated halogen abstraction. ncert.nic.in A classic and highly efficient method for the reductive de-iodination of aryl iodides involves the use of tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) as a hydrogen-atom donor, in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN). youtube.comorganic-chemistry.org

The reaction proceeds via a radical chain mechanism:

Initiation: Thermal decomposition of AIBN generates initiator radicals.

Propagation:

The initiator radical abstracts a hydrogen atom from Bu₃SnH to form a tributyltin radical (Bu₃Sn•).

The tributyltin radical abstracts the iodine atom from 2-fluoro-4-iodo-5-isopropoxypyridine. This is a fast and selective step, yielding tributyltin iodide (Bu₃SnI) and the C-4 pyridyl radical. youtube.com

The pyridyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, furnishing the de-iodinated product (2-fluoro-5-isopropoxypyridine) and regenerating the tributyltin radical to continue the chain.

This methodology is highly chemoselective, leaving the much stronger C-F bond and the isopropoxy ether linkage intact, providing a clean route for the synthesis of 2-fluoro-5-isopropoxypyridine.

Role As a Versatile Synthetic Building Block in Complex Molecule Construction

Scaffold for Novel Heterocyclic Architectures

The unique substitution pattern of 2-Fluoro-4-iodo-5-isopropoxypyridine, featuring both a synthetically versatile iodine atom and a reactive fluorine atom, positions it as an ideal starting point for the construction of diverse and complex heterocyclic frameworks.

Annulation and Ring-Closing Methodologies

The presence of the iodo and fluoro substituents on the pyridine (B92270) ring allows for selective functionalization, which is a key aspect in the design of annulation and ring-closing strategies to build fused heterocyclic systems. The iodine at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, which can be used to introduce side chains that subsequently participate in intramolecular cyclization reactions.

For instance, a Sonogashira coupling of 2-Fluoro-4-iodo-5-isopropoxypyridine with a terminal alkyne bearing a suitable functional group could be envisioned as the initial step. The resulting 4-alkynylpyridine derivative could then undergo an intramolecular cyclization. Depending on the nature of the substituent on the alkyne, this could lead to the formation of various fused ring systems, such as pyrido[4,3-b]furans, pyrido[4,3-b]thiophenes, or other related heterocyclic cores. The fluorine atom at the 2-position can act as a handle for further modification or can be retained to modulate the electronic properties of the final molecule.

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic structures. nih.govresearchgate.netnih.gov While direct examples involving 2-Fluoro-4-iodo-5-isopropoxypyridine are not prevalent in the literature, the general principles of RCM can be applied. A diene-containing substrate, prepared by the reaction of 2-Fluoro-4-iodo-5-isopropoxypyridine with appropriate reagents, could be subjected to RCM to form a new ring fused to the pyridine core. For example, a Suzuki or Stille coupling could be used to introduce a vinyl or allyl group at the 4-position, which, if the coupling partner also contains an olefin, could set the stage for RCM.

Table 1: Potential Annulation Strategies for 2-Fluoro-4-iodo-5-isopropoxypyridine

| Reaction Type | Coupling Partner | Potential Fused Heterocycle | Key Features |

|---|---|---|---|

| Sonogashira Coupling followed by Intramolecular Cyclization | Terminal alkyne with a nucleophilic group (e.g., -OH, -SH, -NH2) | Pyrido[4,3-b]furans, Pyrido[4,3-b]thiophenes, Pyrido[4,3-b]pyrroles | Formation of a new five-membered ring fused to the pyridine. |

| Suzuki Coupling followed by Ring-Closing Metathesis | Vinylboronic acid or ester | Fused carbocyclic or heterocyclic rings | Requires the introduction of a second olefin for RCM. |

| Heck Coupling followed by Intramolecular Cyclization | Alkene with a tethered functional group | Various fused ring systems | Versatile method for C-C bond formation prior to cyclization. researchgate.netnih.gov |

Design of Rigid Pyridine-Based Linkers

The development of metal-organic frameworks (MOFs) and other coordination polymers relies on the availability of rigid organic linkers that can connect metal centers in a predictable and controlled manner. Pyridine-based ligands are widely used for this purpose due to the directional coordination of the pyridine nitrogen atom. alfa-chemistry.comresearchgate.net 2-Fluoro-4-iodo-5-isopropoxypyridine can serve as a precursor for the synthesis of such rigid linkers.

Through sequential cross-coupling reactions, the iodo and fluoro positions can be functionalized to introduce coordinating groups, such as carboxylic acids, nitriles, or other heterocyclic moieties. For example, a Sonogashira coupling at the 4-position followed by a nucleophilic aromatic substitution of the fluorine at the 2-position with a suitable nucleophile (e.g., a phenol (B47542) or an amine) can lead to the formation of a rigid, bifunctional linker. The isopropoxy group can also be retained to fine-tune the solubility and steric properties of the linker.

The rigidity of the resulting linker is ensured by the aromatic nature of the pyridine ring and any additional aromatic or acetylenic units introduced during the synthesis. These linkers can then be used to construct MOFs with specific topologies and pore sizes, which are important for applications in gas storage, separation, and catalysis. alfa-chemistry.com

Precursor to Advanced Organic Materials and Ligands

The unique electronic and structural features of 2-Fluoro-4-iodo-5-isopropoxypyridine make it an attractive starting material for the synthesis of advanced organic materials and specialized ligands for catalysis.

Synthesis of Polymeric Precursors

The reactivity of the iodo and fluoro groups on the pyridine ring allows for the incorporation of this unit into polymeric structures. For instance, the compound can be used as a monomer in polymerization reactions such as polycondensation or palladium-catalyzed polymerization. The resulting polymers would feature a highly functionalized pyridine unit in the backbone, which could impart specific properties to the material, such as thermal stability, fluorescence, or metal-coordinating ability.

For example, a Suzuki polycondensation reaction could be envisioned where a bis(boronic acid) or bis(boronic ester) monomer is reacted with 2-Fluoro-4-iodo-5-isopropoxypyridine, which would act as a dihalide monomer. The resulting polymer would have a well-defined structure with alternating pyridine and other aromatic units. The isopropoxy group could enhance the solubility of the polymer in organic solvents, facilitating its processing and characterization.

Chiral Ligand Synthesis

Chiral ligands are essential for asymmetric catalysis, which is a cornerstone of modern synthetic chemistry for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. Pyridine-containing chiral ligands have been shown to be effective in a variety of asymmetric transformations. researchgate.netresearchgate.net

2-Fluoro-4-iodo-5-isopropoxypyridine can serve as a scaffold for the synthesis of novel chiral ligands. The iodo group can be replaced with a chiral moiety through a cross-coupling reaction, or the fluorine atom can be displaced by a chiral nucleophile. For example, a chiral amine could be introduced at the 2-position via nucleophilic aromatic substitution. The resulting chiral pyridine derivative could then be further functionalized at the 4-position to create a bidentate or tridentate ligand. The isopropoxy group can provide steric bulk, which can influence the stereochemical outcome of the catalyzed reaction. The synthesis of P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, is a particularly active area of research, and 2-Fluoro-4-iodo-5-isopropoxypyridine provides a versatile platform for the development of such ligands. researchgate.net

Intermediate for Pharmaceutical and Agrochemical Scaffolds (Focus on synthetic methodology)

The pyridine ring is a common motif in many biologically active compounds, including pharmaceuticals and agrochemicals. The presence of fluorine and iodine atoms in 2-Fluoro-4-iodo-5-isopropoxypyridine makes it a valuable intermediate for the synthesis of such molecules. The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the iodine atom provides a handle for the introduction of various substituents through cross-coupling reactions. nih.gov

The synthetic utility of this intermediate lies in its ability to undergo selective and high-yielding transformations. The differential reactivity of the C-I and C-F bonds allows for a stepwise functionalization of the pyridine ring. Typically, the C-I bond is more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. nih.gov This allows for the introduction of a wide range of substituents at the 4-position while leaving the fluorine atom at the 2-position intact for subsequent modifications.

For example, in the synthesis of a potential pharmaceutical agent, the core of the molecule could be assembled by a Suzuki coupling of 2-Fluoro-4-iodo-5-isopropoxypyridine with a suitable boronic acid or ester. The resulting 2-fluoro-4-aryl-5-isopropoxypyridine could then be subjected to a nucleophilic aromatic substitution reaction to introduce another functional group at the 2-position. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Table 2: Key Cross-Coupling Reactions for Functionalizing 2-Fluoro-4-iodo-5-isopropoxypyridine

| Reaction | Coupling Partner | Typical Catalyst System | Application in Pharma/Agro Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids/esters | Pd(PPh3)4, PdCl2(dppf) | Formation of C-C bonds to introduce aryl or heteroaryl scaffolds. nih.gov |

| Sonogashira Coupling | Terminal alkynes | Pd(PPh3)2Cl2, CuI | Introduction of alkynyl groups, which can be further functionalized. nih.gov |

| Heck Coupling | Alkenes | Pd(OAc)2, P(o-tolyl)3 | Formation of C-C bonds with alkenes to build complex side chains. researchgate.netnih.gov |

| Buchwald-Hartwig Amination | Amines | Pd2(dba)3, Xantphos | Formation of C-N bonds to introduce amino groups. |

The isopropoxy group at the 5-position can also play a crucial role in modulating the biological activity of the final compound by influencing its lipophilicity and steric interactions with the target protein. The ability to fine-tune these properties through the judicious choice of substituents makes 2-Fluoro-4-iodo-5-isopropoxypyridine a highly valuable and versatile intermediate in the discovery and development of new pharmaceuticals and agrochemicals.

Strategic Incorporation into Complex Carbon Frameworks

Information not available in public sources.

Synthesis of Diversified Chemical Libraries

Information not available in public sources.

Mechanistic Insights and Computational Chemistry Investigations

Theoretical Prediction of Reactivity and Selectivity

Theoretical methods are instrumental in predicting the most likely sites for chemical reactions (regioselectivity) and the relative ease with which these reactions occur. For a polyfunctionalized molecule like 2-Fluoro-4-iodo-5-isopropoxypyridine, predicting reactivity is non-trivial. The pyridine (B92270) nitrogen is a site of basicity and nucleophilicity, while the ring carbons are susceptible to electrophilic or nucleophilic attack, heavily influenced by the substituents. The fluorine at the C2 position and iodine at the C4 position are expected to be leaving groups in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. iiste.org By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), one can calculate a variety of molecular properties that provide insight into reactivity. iiste.orgresearchgate.net

For 2-Fluoro-4-iodo-5-isopropoxypyridine, DFT calculations would be crucial for understanding the interplay of its functional groups. The electron-withdrawing nature of the fluorine atom at C2 and the iodine atom at C4 significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the pyridine ring more susceptible to nucleophilic attack. Conversely, the electron-donating isopropoxy group at C5 increases the energy of the Highest Occupied Molecular Orbital (HOMO), potentially enhancing reactivity towards electrophiles at specific sites.

The distribution of electrostatic potential can pinpoint regions of positive and negative charge, highlighting the nucleophilic nitrogen atom and electrophilic carbon atoms bonded to the halogens. Fukui functions, another DFT-derived quantity, can be calculated to more precisely identify the most reactive sites for nucleophilic and electrophilic attacks. elsevierpure.com

Table 1: Predicted Electronic Properties of 2-Fluoro-4-iodo-5-isopropoxypyridine via DFT (Note: These are theoretical values for illustrative purposes, based on typical results for similar substituted pyridines.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates susceptibility to electrophilic attack; influenced by the isopropoxy group. |

| LUMO Energy | ~ -1.8 eV | Indicates susceptibility to nucleophilic attack; lowered by fluoro and iodo groups. |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electrostatic Potential Minimum (at Nitrogen) | ~ -45 kcal/mol | Correlates with proton affinity and basicity of the pyridine nitrogen. koreascience.kr |

While DFT is excellent for ground-state properties, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often employed for the precise calculation of transition state (TS) structures and energies. nih.govrsc.org These calculations are vital for elucidating reaction mechanisms and predicting reaction barriers, which govern reaction rates.

For 2-Fluoro-4-iodo-5-isopropoxypyridine, ab initio calculations could model the transition states for SNAr reactions with various nucleophiles. Such studies would likely show that the C-F bond is more resistant to cleavage than the C-I bond due to its higher bond strength, but the extreme electronegativity of fluorine strongly activates the C2 position. The calculations would determine the activation energy for displacing either the fluoride (B91410) or the iodide, predicting the most probable reaction pathway under different conditions. These methods can also model the formation of intermediates, such as the Meisenheimer complex, which is characteristic of the SNAr mechanism.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net Using force fields (like ReaxFF, AMBER, or CHARMM) that approximate the potential energy of the system, MD simulations can explore the conformational landscape of a molecule, its interactions with solvent, and its dynamic behavior at various temperatures. ucl.ac.ukarxiv.org

Table 2: Illustrative Parameters for an MD Simulation of 2-Fluoro-4-iodo-5-isopropoxypyridine in Water

| Parameter | Example Value/Setting | Purpose |

|---|---|---|

| Simulation Software | GROMACS / LAMMPS | Engine to run the dynamics simulation. ucl.ac.ukumich.edu |

| Force Field | GAFF / OPLS-AA | Defines the potential energy function for the molecule and solvent. |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |

| Ensemble | NVT, then NPT | Maintains constant Number of particles, Volume, and Temperature, then constant Pressure. |

| Temperature | 298 K (25 °C) | Simulates behavior at room temperature. |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

Isotopic Labeling and Kinetic Studies for Reaction Pathway Elucidation

Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction. When combined with kinetic studies, it can provide definitive evidence for a proposed reaction mechanism by identifying the rate-determining step. wikipedia.org The Kinetic Isotope Effect (KIE) is observed when replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) leads to a change in the reaction rate. hw.ac.uk A significant KIE suggests that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.

For 2-Fluoro-4-iodo-5-isopropoxypyridine, a KIE study could be designed to probe the mechanism of a reaction involving the isopropoxy group. For example, if a reaction were hypothesized to proceed via proton abstraction from one of the methyl groups of the isopropoxy substituent, one could synthesize the deuterated analogue, 2-Fluoro-4-iodo-5-(perdeuteroisopropoxy)pyridine. Comparing the rate of reaction of this deuterated compound to the non-deuterated version would yield the KIE. A kH/kD ratio significantly greater than 1 would confirm that the C-H bond cleavage at the isopropoxy group is part of the rate-limiting step. Recently, nitrogen isotope exchange (NIE) strategies have also been developed for pyridines, allowing for the incorporation of ¹⁵N to study reactions involving the ring nitrogen. nih.gov

Structure-Reactivity Correlations in Polyfunctionalized Pyridine Derivatives

The reactivity of the pyridine ring is a complex function of the electronic and steric properties of its substituents. In 2-Fluoro-4-iodo-5-isopropoxypyridine, these effects are combined:

2-Fluoro Group: Strongly electron-withdrawing via induction, it activates the ring for nucleophilic attack, particularly at the C2 and C6 positions. It is a poor leaving group compared to other halogens in some contexts but can be highly reactive in activated systems like pyridinium (B92312) salts. nih.govacs.org

4-Iodo Group: This group is also electron-withdrawing and is a good leaving group in nucleophilic substitution and metal-catalyzed cross-coupling reactions. Its large size provides steric hindrance.

5-Isopropoxy Group: This is an electron-donating group through resonance, which would tend to activate the ring for electrophilic substitution, primarily at the C2 and C6 positions. However, this effect is countered by the strong deactivation from the halogens. It also adds significant steric bulk.

Table 3: Summary of Predicted Structure-Reactivity Correlations

| Structural Feature | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| Pyridine Nitrogen | Nucleophilic / Basic | Moderately accessible | Site for protonation, alkylation, and coordination to metals. |

| 2-Fluoro | Strongly Inductively Withdrawing | Small | Activates ring for SNAr; deactivates for electrophilic attack. |

| 4-Iodo | Inductively Withdrawing | Large | Excellent leaving group for SNAr and cross-coupling; directs substitution. |

| 5-Isopropoxy | Donating (Resonance) / Withdrawing (Inductive) | Bulky | Directs electrophiles (if reaction occurs); may sterically hinder attack at C4 and C6. |

Advanced Analytical Strategies for Reaction Monitoring and Product Verification in Synthetic Chemistry

Spectroscopic Methodologies for Complex Product Elucidation

Spectroscopic methods are indispensable for the structural characterization of novel compounds. For molecules like 2-Fluoro-4-iodo-5-isopropoxypyridine, a combination of techniques is required to unambiguously determine the arrangement of substituents on the pyridine (B92270) core.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei. slideshare.net For a molecule with multiple substituents like 2-Fluoro-4-iodo-5-isopropoxypyridine, high-resolution one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical.

¹H NMR spectroscopy helps in identifying the number and connectivity of protons in the molecule. The protons on the pyridine ring and the isopropoxy group will exhibit characteristic chemical shifts and coupling patterns. The aromatic protons, influenced by the electron-withdrawing effects of the fluorine and iodine atoms, would appear in a specific region of the spectrum. The isopropoxy group would be identifiable by a septet for the CH group and a doublet for the two methyl groups.

¹³C NMR spectroscopy provides information on the carbon skeleton. The number of signals will correspond to the number of unique carbon atoms, and their chemical shifts are indicative of their electronic environment. The carbons attached to the electronegative fluorine and iodine atoms will be significantly shifted.

¹⁹F NMR is particularly useful for fluorinated compounds, providing a direct observation of the fluorine atom and its coupling with neighboring protons. This can be crucial in confirming the position of the fluorine substituent on the pyridine ring. researchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, which is vital for confirming the substitution pattern. For instance, an HMBC experiment would show correlations between the protons of the isopropoxy group and the carbon at the 5-position of the pyridine ring, confirming the location of this substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Fluoro-4-iodo-5-isopropoxypyridine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.9 - 8.1 | - |

| H-6 | 8.2 - 8.4 | - |

| O-CH(CH₃)₂ | 4.6 - 4.8 | 70 - 72 |

| O-CH(C H₃)₂ | 1.3 - 1.5 | 21 - 23 |

| C-2 | - | 160 - 163 (d, ¹JCF) |

| C-3 | - | 145 - 148 |

| C-4 | - | 90 - 93 |

| C-5 | - | 150 - 153 |

| C-6 | - | 140 - 143 (d, ³JCF) |

Note: The predicted chemical shifts are based on general values for substituted pyridines and may vary. 'd' indicates a doublet due to coupling with fluorine.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and can be used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. In the context of synthesizing 2-Fluoro-4-iodo-5-isopropoxypyridine, MS is invaluable for monitoring the progress of the reaction and identifying any transient intermediates. acs.org

By coupling the reaction vessel to a mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), real-time analysis of the reaction mixture can be performed. This allows for the detection of starting materials, intermediates, the final product, and any byproducts. The isotopic pattern of iodine (a monoisotopic element at mass 127) would be a clear marker for iodine-containing species in the mass spectrum.

Fragmentation analysis (MS/MS) can provide further structural confirmation. By isolating the molecular ion of the target compound and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. For 2-Fluoro-4-iodo-5-isopropoxypyridine, expected fragmentations would include the loss of the isopropoxy group, the iodine atom, or cleavage of the pyridine ring. The fragmentation of pyridine derivatives is influenced by the nature and position of the substituents. acs.org

While NMR and MS provide strong evidence for the structure of a molecule, X-ray crystallography offers the definitive and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique is particularly important for complex molecules with multiple stereocenters or, in this case, a specific substitution pattern on an aromatic ring.

To perform X-ray crystallography, a suitable single crystal of the compound or a derivative must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision. This provides the absolute structure, including bond lengths, bond angles, and torsional angles.

For 2-Fluoro-4-iodo-5-isopropoxypyridine, an X-ray crystal structure would definitively confirm the positions of the fluoro, iodo, and isopropoxy substituents on the pyridine ring, leaving no ambiguity. mdpi.commdpi.com

Table 2: Crystallographic Data Parameters (Illustrative Example for a Substituted Pyridine Derivative)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.123 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 1602.1 |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: This is an illustrative example. The actual crystallographic data would be specific to a crystal of 2-Fluoro-4-iodo-5-isopropoxypyridine or a derivative.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for both assessing the purity of a synthetic product and for its isolation from reaction mixtures.

Preparative high-performance liquid chromatography (HPLC) is a powerful technique for the purification of compounds from complex mixtures. labcompare.comteledynelabs.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material.

The development of a preparative HPLC method for the isolation of 2-Fluoro-4-iodo-5-isopropoxypyridine would begin with analytical scale experiments to determine the optimal stationary phase (e.g., C18, C8) and mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with additives like formic acid or ammonia (B1221849) to improve peak shape). helixchrom.comflash-chromatography.com The goal is to achieve good resolution between the target compound and any impurities or byproducts.

Once an effective separation is achieved at the analytical scale, the method is scaled up to a preparative system. This involves increasing the column diameter and adjusting the flow rate and sample load to maximize throughput while maintaining purity. Fractions are collected as they elute from the column, and those containing the pure product are combined and the solvent is removed.

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are extremely powerful for the analysis of complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are two of the most common and informative hyphenated techniques. nih.govresearchgate.net

GC-MS is suitable for the analysis of volatile and thermally stable compounds. youtube.comyoutube.com In the synthesis of 2-Fluoro-4-iodo-5-isopropoxypyridine, GC-MS could be used to identify volatile byproducts, such as those arising from side reactions or decomposition. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification by comparison to spectral libraries or through interpretation of their fragmentation patterns.